N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-21-16-17-11(2)15(12(3)18-16)19-14(20)10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEZBDWOIPJLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.
Substitution Reactions: The ethoxy and dimethyl groups are introduced through nucleophilic substitution reactions. Ethanol and methyl iodide are commonly used reagents for these substitutions.
Acylation: The phenylacetamide group is introduced via an acylation reaction using phenylacetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrimidine ring.
Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, and thiols, typically under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
The compound has garnered attention for its diverse applications:
1. Medicinal Chemistry
- Antibacterial Activity : Research indicates that derivatives of phenylacetamide, including this compound, exhibit significant antibacterial properties. Studies have shown that they can inhibit bacterial DNA topoisomerases, specifically ParE enzymes, which are crucial for bacterial cell survival . For example, compounds from this class demonstrated minimum inhibitory concentrations (MIC) as low as 0.64 μg/mL against Escherichia coli.
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
2. Drug Development
- Ligand Development : The compound may serve as a ligand for various biological receptors. Its structural features could facilitate the design of new therapeutic agents targeting specific diseases .
- Pharmaceutical Intermediates : Due to its unique structure, it can be utilized as an intermediate in the synthesis of more complex pharmaceutical compounds.
3. Agrochemical Applications
- The compound's properties may also lend themselves to applications in agrochemicals, potentially serving as an active ingredient in pest control formulations due to its biological activity.
Case Studies
Several studies have highlighted the effectiveness of phenylacetamide derivatives:
- Antibacterial Screening : A study screened various phenylacetamide derivatives against a panel of pathogens and found that certain compounds exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics like ciprofloxacin .
- Enzyme Inhibition Studies : In vitro studies demonstrated that specific derivatives inhibited the ParE enzyme with IC50 values ranging from 0.27 to 2.80 μg/mL, indicating their potential as effective antibacterial agents .
- Biofilm Reduction : Some derivatives showed promising results in reducing biofilm formation in E. coli, suggesting their utility in treating infections where biofilm formation is a challenge .
Mechanism of Action
The mechanism of action of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Substituent Effects
- Ethoxy vs. Hydroxy Groups : The ethoxy group in the target compound increases lipophilicity compared to the hydroxy group in 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide . This substitution may enhance bioavailability and metabolic stability.
- Phenyl vs. Benzothiazole: The phenyl group in the target compound lacks the heteroaromatic benzothiazole ring found in N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide .
- Trifluoromethyl Influence : The trifluoromethyl group in the benzothiazole analog introduces electron-withdrawing effects, enhancing resistance to oxidative metabolism .
Pharmacological Implications
- Hydrophilic vs. Lipophilic Groups : The sulfamoyl and hydroxyl groups in 2-[(5-acetamido-4-hydroxy-6-oxopyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide improve water solubility but may reduce cell membrane penetration. In contrast, the ethoxy and methyl groups in the target compound balance lipophilicity and steric effects.
- Antimicrobial Activity: The amino and hydroxyl substituents in N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate facilitate hydrogen bonding with microbial enzymes, a feature less pronounced in the ethoxy-substituted target compound.
Biological Activity
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide is a compound that has gained attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide is with a molecular weight of 285.34 g/mol. The compound features a pyrimidine ring substituted with ethoxy and dimethyl groups, alongside a phenylacetamide side chain. This unique structure is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₂ |
| Molecular Weight | 285.34 g/mol |
| CAS Number | 1795457-90-7 |
Antimicrobial Activity
Recent studies have shown that N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness can be quantified using Minimum Inhibitory Concentration (MIC) values.
Case Studies and Findings
-
Antibacterial Activity :
- The compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 15.625 μM to 62.5 μM for reference strains .
- Comparative studies indicated that the compound's antibacterial potency was similar to that of established antibiotics like gentamicin and ciprofloxacin .
- Mechanism of Action :
- Biofilm Inhibition :
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide.
Key Observations:
- Substituent Effects :
- Comparative Analysis :
- Similar compounds like N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-pentanamide were analyzed for their biological properties, highlighting the unique effectiveness of the phenylacetamide side chain in enhancing activity against specific pathogens.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is common: (1) Substitution reactions to introduce the ethoxy and methyl groups on the pyrimidine ring under alkaline conditions (e.g., using K₂CO₃ in DMF at 80–100°C), followed by (2) coupling with 2-phenylacetyl chloride via a nucleophilic acyl substitution. Optimization involves adjusting catalysts (e.g., DMAP for acylation), solvent polarity, and temperature to improve yield .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrimidine ring protons at δ 6.8–8.2 ppm, ethoxy group at δ 1.3–1.5 ppm).
- X-ray crystallography : Use SHELXTL or WinGX for structure solution and refinement. For example, anisotropic displacement parameters can resolve steric effects from the 4,6-dimethyl groups .
- Data Table :
| Bond Type | Expected Length (Å) | Angle (°) |
|---|---|---|
| C-O (ethoxy) | 1.42–1.45 | C-O-C: 117–120 |
| N-C (amide) | 1.33–1.36 | N-C=O: 125–130 |
Q. How can researchers design preliminary bioactivity assays for this compound?
- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition for kinase targets) due to the pyrimidine scaffold’s prevalence in drug discovery. Use in vitro models (e.g., fungal/bacterial growth inhibition) with dose-response curves (0.1–100 µM). Reference pyrimidine derivatives with known antifungal/antitumor activity for positive controls .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., bond lengths, packing motifs) be resolved for this compound?
- Methodological Answer :
- Use SHELXL’s restraints for anisotropic refinement of the ethoxy group, which may exhibit rotational disorder.
- Compare packing motifs with analogues (e.g., N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide) to identify hydrogen-bonding patterns. WinGX’s Packing Diagram tool visualizes intermolecular interactions .
- Data Contradiction Example :
| Study | C-O Bond Length (Å) | Discrepancy Source |
|---|---|---|
| A | 1.43 | Standard deviation < 0.01 |
| B | 1.49 | Thermal motion not modeled |
Q. What strategies are effective for establishing structure-activity relationships (SAR) for pyrimidine-acetamide hybrids?
- Methodological Answer :
- Substituent Variation : Synthesize analogues with halogens (F, Cl) at the phenyl ring or methyl/ethoxy modifications on the pyrimidine.
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with the amide carbonyl).
- Case Study : In pyrazole-acetamide derivatives, 4-cyano substitution enhanced insecticidal activity by 3-fold, suggesting electronic effects are critical .
Q. How can contradictory yields in scaled-up syntheses be addressed?
- Methodological Answer :
- Low Yield (Lab vs. Pilot) : Optimize mixing efficiency (e.g., switch from batch to flow chemistry) and purity of starting materials (e.g., HPLC-grade solvents reduce side reactions).
- Byproduct Formation : Use LC-MS to trace intermediates; introduce protecting groups (e.g., Boc for amines) during pyrimidine functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
